Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Description
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS: 892493-65-1) is a halogenated pyridine-piperidine derivative with a tert-butyl ester moiety. Structurally, it consists of a piperidine ring substituted at position 1 with a 3-bromo-5-fluoropyridinyl group and at position 4 with a tert-butyl carboxylate ester. Key synthetic details include its preparation via a nucleophilic substitution or coupling reaction, yielding a light yellow solid with a 65% isolated yield . Its molecular weight, determined via mass spectrometry (MS ES+), is 361.0 . Nuclear magnetic resonance (NMR) data (1H and 19F) confirm the substitution pattern: 1H NMR (DMSO-d6) signals at δ 8.47 (s, 1H) and 8.41 (d, 1H) correspond to the pyridine protons, while the tert-butyl group resonates at δ 1.43 (s, 9H) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors through subsequent functionalization of the bromo group.
Properties
IUPAC Name |
tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQUZCOKMFROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124998 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613193-36-4 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613193-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a brominated pyridine derivative.
Substitution Reactions: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Heck couplings.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate can be synthesized through several chemical pathways. The compound features a piperidine ring substituted with a tert-butyl group and a pyridine moiety, which enhances its biological activity. The synthesis typically involves the reaction of tert-butyl piperidine-4-carboxylate with 3-bromo-5-fluoropyridine under specific conditions to yield the desired product.
2.1. Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, particularly as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies have demonstrated that derivatives of piperidine compounds can effectively reduce IL-1β release and pyroptotic cell death in macrophage models, suggesting potential applications in treating inflammatory diseases .
2.2. Case Studies
A notable study evaluated the inhibitory activity of various piperidine derivatives, including this compound, against NLRP3-dependent pyroptosis in THP-1 cells (a human monocytic cell line). The results indicated that these compounds could significantly decrease the percentage of pyroptotic cell death compared to vehicle-treated controls, demonstrating their potential as anti-inflammatory agents .
3.1. Anti-inflammatory Agents
Due to its ability to modulate inflammatory pathways, this compound may serve as a lead compound for developing new anti-inflammatory drugs. Its effectiveness in inhibiting IL-1β release positions it as a candidate for further research in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or allosteric sites, leading to changes in the function of the target molecule.
Comparison with Similar Compounds
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS: 1613192-01-0)
- Molecular Formula : C15H22FN3O2
- Molecular Weight : 295.35
- Key Differences: The bromo group in the target compound is replaced with an amino (-NH2) group.
- Physicochemical Properties :
- Reactivity and Applications: The amino group enhances electron density on the pyridine ring, making it a directing group for electrophilic substitution. This derivative is explicitly used to synthesize 2-amino-6-fluoro-N-[5-fluoro-pyridin-3-yl]pyrazolo[1,5-a]pyrimidin-3-carboxamide, a potent ATR kinase inhibitor for cancer therapy .
Piperidine Carboxylate Derivatives with Varying Ester Groups
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate (CAS: 439097-03-7)
- Molecular Formula : C22H30N2O3S
- Molecular Weight : 402.55
- Key Differences : Features a thiazole ring and an ethyl ester instead of the tert-butyl ester.
- The ethyl ester reduces steric hindrance compared to the bulky tert-butyl group, which may influence metabolic stability and solubility .
Physicochemical and Reactivity Differences
- Electronic Effects: The bromo group in the target compound is electron-withdrawing, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution. In contrast, the amino group in the analogue is electron-donating, increasing basicity and directing further functionalization .
Data Tables
Table 1: Structural and Functional Comparison
*Deduced from MS data and structural analysis.
Biological Activity
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS Number: 1613193-36-4) is a synthetic compound with significant biological activity. It features a piperidine core substituted with a tert-butyl group and a halogenated pyridine moiety, which contributes to its chemical properties and biological interactions. The molecular formula is C15H20BrFN2O2, and it has a molar mass of approximately 359.23 g/mol.
Interaction with Enzymes and Receptors
The compound is known to interact with various biological targets, including cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, thereby influencing the metabolic pathways of other compounds. Additionally, it has been reported to bind to specific receptor proteins, affecting signal transduction pathways through mechanisms such as hydrogen bonding and hydrophobic interactions .
The mechanism of action for this compound typically involves:
- Binding to Active Sites : The compound may bind directly to the active sites of enzymes or receptors, modulating their activity.
- Allosteric Modulation : It can also interact with allosteric sites, leading to conformational changes that alter the function of the target molecule.
Study on BCL6 Inhibition
A notable study explored the compound's potential as an inhibitor of BCL6, a transcriptional repressor implicated in various cancers. The research demonstrated that modifications in the piperidine structure could enhance the compound's potency and selectivity. For instance, specific substitutions on the piperidine ring were found to significantly increase binding affinity and promote degradation of BCL6 in cellular assays .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that variations in substituents on the piperidine ring can drastically affect biological activity. For example, certain fluorinated derivatives exhibited enhanced pharmacokinetic profiles and improved cellular permeability compared to their non-fluorinated counterparts .
Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Modulates cytochrome P450 activity; influences drug metabolism |
| Receptor Binding | Binds to specific receptors affecting signal transduction |
| BCL6 Inhibition | Potent inhibitor; shows promise in cancer research |
| SAR Insights | Substituent variations impact potency and selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
